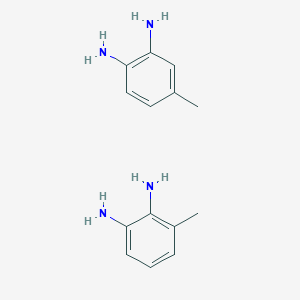
3(Or 4)-methylbenzene-1,2-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3(Or 4)-methylbenzene-1,2-diamine: is an organic compound that belongs to the class of aromatic amines It consists of a benzene ring substituted with two amino groups (-NH2) at the 1 and 2 positions, and a methyl group (-CH3) at either the 3 or 4 position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3(Or 4)-methylbenzene-1,2-diamine can be achieved through several methods. One common approach involves the nitration of toluene to produce nitrotoluene, followed by reduction to obtain the desired diamine. The nitration step typically uses a mixture of concentrated nitric acid and sulfuric acid, while the reduction can be carried out using catalytic hydrogenation or chemical reducing agents such as iron and hydrochloric acid.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further enhance the production rate and purity of the compound.
Analyse Chemischer Reaktionen
Types of Reactions: 3(Or 4)-methylbenzene-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: It can be reduced to form corresponding amines or other reduced products.
Substitution: The amino groups can participate in electrophilic substitution reactions, such as acylation or alkylation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Reagents like acyl chlorides or alkyl halides are used in substitution reactions.
Major Products:
Oxidation: Quinones or nitroso compounds.
Reduction: Primary amines or secondary amines.
Substitution: N-substituted derivatives, such as N-alkyl or N-acyl compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry: 3(Or 4)-methylbenzene-1,2-diamine is used as an intermediate in the synthesis of various organic compounds, including dyes, pigments, and polymers. Its reactivity makes it a valuable building block in organic synthesis.
Biology: In biological research, this compound can be used as a precursor for the synthesis of biologically active molecules, such as enzyme inhibitors or receptor ligands.
Medicine: The compound has potential applications in medicinal chemistry for the development of pharmaceuticals. Its derivatives may exhibit therapeutic properties, including antimicrobial or anticancer activities.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, such as corrosion inhibitors, rubber accelerators, and photographic chemicals.
Wirkmechanismus
The mechanism of action of 3(Or 4)-methylbenzene-1,2-diamine involves its interaction with various molecular targets. The amino groups can form hydrogen bonds or coordinate with metal ions, influencing the compound’s reactivity and binding properties. In biological systems, the compound may interact with enzymes or receptors, modulating their activity and leading to specific biological effects.
Vergleich Mit ähnlichen Verbindungen
Benzene-1,2-diamine: Lacks the methyl group, resulting in different reactivity and properties.
3(Or 4)-methylbenzene-1,3-diamine: The position of the amino groups affects the compound’s chemical behavior.
Toluene-2,4-diamine: Contains amino groups at different positions, leading to distinct reactivity.
Uniqueness: 3(Or 4)-methylbenzene-1,2-diamine is unique due to the specific positioning of the amino and methyl groups, which influences its chemical reactivity and potential applications. The presence of both electron-donating amino groups and the methyl group enhances its nucleophilicity and makes it a versatile intermediate in organic synthesis.
Eigenschaften
CAS-Nummer |
26966-75-6 |
|---|---|
Molekularformel |
C14H20N4 |
Molekulargewicht |
244.34 g/mol |
IUPAC-Name |
3-methylbenzene-1,2-diamine;4-methylbenzene-1,2-diamine |
InChI |
InChI=1S/2C7H10N2/c1-5-2-3-6(8)7(9)4-5;1-5-3-2-4-6(8)7(5)9/h2*2-4H,8-9H2,1H3 |
InChI-Schlüssel |
IJIFOQILLRKGGS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1)N)N.CC1=C(C(=CC=C1)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


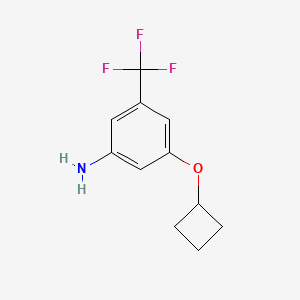
![(9H-fluoren-9-yl)methyl N-(2-{2-[2-(2-{[(1S)-1-{[(1S)-1-{[(1S)-1-{[4-(hydroxymethyl)phenyl]carbamoyl}-2-[(triphenylmethyl)carbamoyl]ethyl]carbamoyl}ethyl]carbamoyl}ethyl]carbamoyl}ethoxy)ethoxy]ethoxy}ethyl)carbamate](/img/structure/B12086985.png)

![4-[(3,3,4,4,5,5,6,6,6-Nonafluorohexyl)oxy]phenol](/img/structure/B12087001.png)
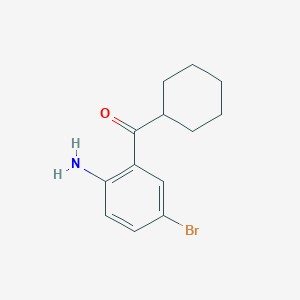
![4-(Morpholinomethyl)bicyclo[2.2.2]octan-1-amine](/img/structure/B12087006.png)

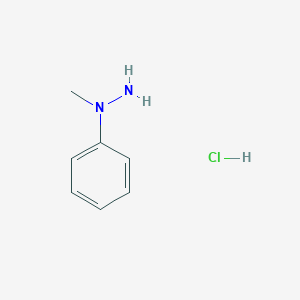
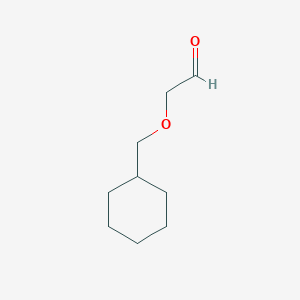
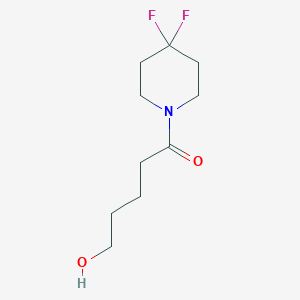
![4-[2-(2-Heptyl-1,3-dioxolan-2-yl)ethyl]-5-hydroxy-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one](/img/structure/B12087045.png)
![6-hydroxy-1-methyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B12087050.png)


